molecular formula C18H23Cl2NO5S B2608189 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate CAS No. 1101162-97-3

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate

Cat. No.: B2608189
CAS No.: 1101162-97-3
M. Wt: 436.34
InChI Key: CTTMIMXUVKBPST-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a dichlorophenyl moiety, and a sulfanyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The dichlorophenyl moiety may contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate is unique due to its combination of a Boc-protected amino group, a dichlorophenyl moiety, and a sulfanyl propanoate ester.

Properties

IUPAC Name

ethyl 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO5S/c1-5-25-16(23)14(21-17(24)26-18(2,3)4)9-27-10-15(22)12-7-6-11(19)8-13(12)20/h6-8,14H,5,9-10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMIMXUVKBPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(=O)C1=C(C=C(C=C1)Cl)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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